molecular formula C10H13N3O2 B1609249 2-[1-(4-Methoxyphenyl)ethylidene]-1-hydrazinecarboxamide CAS No. 717-14-6

2-[1-(4-Methoxyphenyl)ethylidene]-1-hydrazinecarboxamide

Cat. No.: B1609249
CAS No.: 717-14-6
M. Wt: 207.23 g/mol
InChI Key: BDWNPKPUKNYIOF-GHXNOFRVSA-N
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Description

2-[1-(4-Methoxyphenyl)ethylidene]-1-hydrazinecarboxamide is an organic compound with the molecular formula C10H13N3O2.

Preparation Methods

The synthesis of 2-[1-(4-Methoxyphenyl)ethylidene]-1-hydrazinecarboxamide typically involves the reaction of 4-methoxybenzaldehyde with hydrazinecarboxamide under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After cooling, the product is isolated by filtration and recrystallized from an appropriate solvent .

Chemical Reactions Analysis

2-[1-(4-Methoxyphenyl)ethylidene]-1-hydrazinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(4-Methoxyphenyl)ethylidene]-1-hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease processes .

Comparison with Similar Compounds

2-[1-(4-Methoxyphenyl)ethylidene]-1-hydrazinecarboxamide can be compared with other similar compounds, such as:

  • N’- (1- (4-Methoxyphenyl)ethylidene)-2-pyrazinecarbohydrazide
  • N- (1- (4-Methoxyphenyl)ethylidene)-2- (trifluoromethyl)aniline
  • N- (1- (4-Methoxyphenyl)ethylidene)-4- (2-pyridinyl)-1-piperazinamine These compounds share structural similarities but differ in their specific functional groups and overall chemical properties, which can lead to variations in their reactivity and applications .

Properties

CAS No.

717-14-6

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

[(Z)-1-(4-methoxyphenyl)ethylideneamino]urea

InChI

InChI=1S/C10H13N3O2/c1-7(12-13-10(11)14)8-3-5-9(15-2)6-4-8/h3-6H,1-2H3,(H3,11,13,14)/b12-7-

InChI Key

BDWNPKPUKNYIOF-GHXNOFRVSA-N

Isomeric SMILES

C/C(=N/NC(=O)N)/C1=CC=C(C=C1)OC

SMILES

CC(=NNC(=O)N)C1=CC=C(C=C1)OC

Canonical SMILES

CC(=NNC(=O)N)C1=CC=C(C=C1)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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